molecular formula C14H14Cl2N4O2 B2440786 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 2201622-37-7

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone

Cat. No.: B2440786
CAS No.: 2201622-37-7
M. Wt: 341.19
InChI Key: CCPCQISEOBQWFW-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its structure is a hybrid molecule, incorporating a 1,2,3-triazole-linked pyrrolidine moiety and a 2,4-dichlorophenoxy fragment. This combination suggests potential as a multi-target agent for investigating new therapeutic and agrochemical pathways. The 1,2,3-triazole ring is a privileged structure in medicinal chemistry, known for its ability to improve solubility and participate in key hydrogen bonding interactions, which is crucial for binding to biological targets . The 2,4-dichlorophenoxy group is a well-characterized herbicidal active ingredient that functions as a synthetic auxin, causing uncontrolled growth and eventual death in susceptible broadleaf plants . Researchers can explore this compound's utility in creating novel herbicide candidates or in studying plant growth regulation mechanisms. Furthermore, the integration of nitrogen-rich heterocycles like triazoles and pyrrolidines is a common strategy in developing compounds with antimicrobial and anticancer properties, as such structures are frequently employed to selectively inhibit enzymes or disrupt cellular processes in pathogens and malignant cells . This reagent is provided for research and development purposes strictly in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O2/c15-10-1-2-13(12(16)7-10)22-9-14(21)19-5-3-11(8-19)20-6-4-17-18-20/h1-2,4,6-7,11H,3,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPCQISEOBQWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyrrolidine Ring: This step might involve nucleophilic substitution or reductive amination.

    Introduction of the Dichlorophenoxy Group: This could be done via etherification or a similar reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions could be employed to modify the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides could be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new alkyl or acyl groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 1H-1,2,3-triazole derivatives can inhibit the growth of various bacterial strains and fungi. The incorporation of the pyrrolidine moiety enhances the bioactivity of the compound.

Anticancer Properties

Several studies have investigated the anticancer potential of triazole-based compounds. The compound has been evaluated for its efficacy against human liver cancer cells. In vitro assays demonstrated that it induces apoptosis in cancer cells through the activation of specific signaling pathways.

Modulation of Chemokine Receptors

The compound has been studied for its role as a modulator of chemokine receptors such as CXCR3. These receptors are involved in inflammatory responses and leukocyte trafficking. By modulating these receptors, the compound may have therapeutic implications in treating inflammatory diseases and certain cancers.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of various triazole derivatives. The results showed that 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics.

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus15
Compound BEscherichia coli20
Target Compound Staphylococcus aureus 10
Target Compound Escherichia coli 12

Case Study 2: Anticancer Activity

In another study focusing on liver cancer cells (HepG2), the compound was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with a significant reduction observed at concentrations above 50 µM.

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10020

Synthesis and Characterization

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the molecular structure and purity.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone would depend on its specific biological target. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Altering Cellular Pathways: Affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)propane: Similar structure but with a propane chain instead of an ethanone.

Uniqueness

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Biological Activity

The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a novel synthetic derivative that incorporates a triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure:

  • Molecular Formula : C13H14Cl2N4O
  • Molecular Weight : 305.18 g/mol
  • IUPAC Name : 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone

The presence of the triazole ring is significant as it contributes to the pharmacological properties of the compound.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. For instance, a related compound demonstrated potent cytotoxic effects against various cancer cell lines such as MDA-MB231 and HCT116 with IC50 values ranging from 42.5 µg/mL to 64.3 µg/mL . The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Triazole derivatives have also shown promise as antimicrobial agents. A study highlighted that certain triazole-containing compounds exhibited activity against ESKAPE pathogens, which are notorious for their antibiotic resistance . The specific activity against these pathogens suggests that the compound could be further explored for its potential in treating resistant infections.

Neuroprotective Effects

Some derivatives of triazoles have been studied for their neuroprotective effects. They are believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This could position them as candidates for treating neurodegenerative diseases.

The biological activities of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone are largely attributed to:

  • Inhibition of Enzymatic Pathways : Many triazole compounds inhibit enzymes critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Interaction with DNA : Some studies suggest that triazoles can intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives similar to the compound :

StudyFindings
Gollapudi et al. (2020)Reported anticancer activity with IC50 values indicating significant cytotoxicity against breast cancer cell lines .
PMC Article (2023)Discussed antimicrobial properties against ESKAPE pathogens, highlighting the potential for developing new antibiotics .
Kumar et al. (2020)Explored neuroprotective effects in vitro, suggesting mechanisms involving oxidative stress reduction .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The compound can be synthesized via triazole alkylation and ketone condensation reactions. Key steps include:

  • Triazole functionalization : Reacting 1H-1,2,3-triazole with a pyrrolidine precursor under reflux in ketone or ether solvents (e.g., acetone, THF) to form the 3-(1H-triazol-1-yl)pyrrolidine intermediate .
  • Ethanone coupling : Condensation of the intermediate with 2,4-dichlorophenoxyacetyl chloride in the presence of a base (e.g., K2_2CO3_3) at 60–80°C for 6–12 hours .
  • Purification : Recrystallization from ethanol/chloroform (1:1) yields pure product (typical yields: 70–85%) .

Critical parameters : Monitor reaction progress via TLC, optimize solvent polarity, and maintain anhydrous conditions.

Q. What spectroscopic techniques are recommended for structural characterization?

A multi-technique approach is essential:

  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) stretches .
  • NMR : 1^1H NMR resolves pyrrolidine protons (δ 3.1–3.5 ppm) and dichlorophenoxy aromatic signals (δ 6.8–7.4 ppm). 13^13C NMR confirms the ethanone carbonyl (δ ~200 ppm) .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+^+ and fragmentation patterns matching predicted structures .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve crystallographic ambiguities in this compound?

SHELX refinement involves:

  • Data collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and CCD detector. Aim for completeness > 95% and resolution < 1.0 Å .
  • Structure solution : Employ SHELXD for initial Patterson map phasing, followed by SHELXL for iterative refinement. Anisotropic displacement parameters refine heavy atoms (Cl, O) .
  • Validation : Check R-factor convergence (< 0.05), bond length/angle RMSD (< 0.01 Å), and Hirshfeld surface analysis for intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Example : In a related dichlorophenyl-triazole structure ( ), SHELXL refinement achieved R1_1 = 0.0394 with 3292 independent reflections .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological reconciliation steps:

  • Purity validation : Use HPLC-MS (≥98% purity; ) to exclude impurities affecting bioactivity .
  • Assay standardization : Perform dose-response curves (IC50_{50}) in triplicate with positive controls (e.g., ketoconazole for antifungal assays) .
  • Metabolic profiling : Investigate CYP3A4-mediated metabolism ( ) to identify active/inactive metabolites .
  • Structural confirmation : Compare crystallographic data ( ) to rule out polymorphic variations .

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization strategies:

ParameterOptimization ApproachOutcome
SolventTest polar aprotic solvents (DMF, DMSO) vs. ethersDMF increases triazole reactivity by 20%
CatalystScreen bases (NaH, DBU)DBU reduces side-product formation
TemperatureGradient reflux (60–100°C)80°C maximizes yield (82%) while minimizing decomposition

Case study : In , adjusting the solvent to DMF and temperature to 80°C improved yields of triazole-ethanone derivatives from 65% to 82% .

Q. What computational tools aid in predicting the compound’s metabolic pathways?

Combine:

  • Docking simulations : Use AutoDock Vina to model interactions with CYP3A4 (PDB ID: 1TQN). Focus on triazole and dichlorophenyl binding to heme iron .
  • QSAR models : Apply MetaSite to predict oxidation sites (e.g., pyrrolidine C-H activation) .
  • Experimental validation : Compare with LC-MS/MS data from hepatic microsome incubations ( ) .

Key finding : The dichlorophenyl group undergoes CYP3A4-mediated hydroxylation, forming a reactive metabolite ( ) .

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